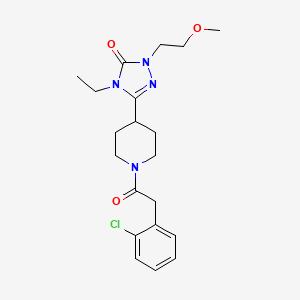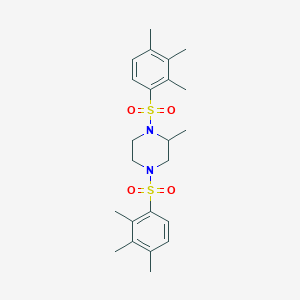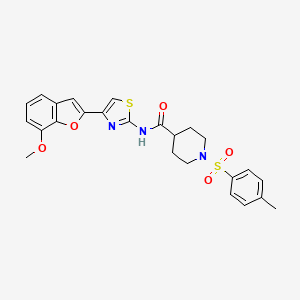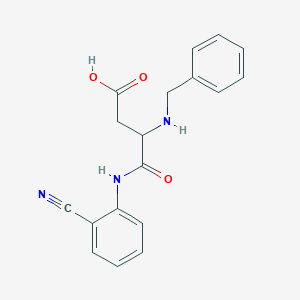
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, triazoles are often synthesized using the Huisgen cycloaddition, a type of click chemistry . The synthesis of similar compounds often involves reactions with azides .Molecular Structure Analysis
The molecular structure of this compound likely includes a 1,2,3-triazole ring, an ethyl linker, a fluorinated aromatic ring, and a sulfonamide group. The exact structure would need to be confirmed with techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would need to be determined experimentally .Mécanisme D'action
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide works by inhibiting the activity of specific enzymes called Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are involved in the signaling pathways that promote the growth and survival of cancer cells. By blocking these enzymes, this compound prevents the activation of downstream signaling pathways that lead to the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory effects in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus. This is because BTK and ITK are also involved in the signaling pathways that promote inflammation and immune cell activation. By inhibiting these enzymes, this compound can reduce inflammation and improve immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide is its specificity for BTK and ITK, which reduces the risk of off-target effects and toxicity. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo. This can be overcome by formulating this compound as a prodrug or using alternative administration routes, such as intravenous infusion.
Orientations Futures
There are several future directions for the development of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide as a cancer treatment. One direction is to optimize the dosing and administration of this compound to improve its efficacy and reduce toxicity. Another direction is to investigate the use of this compound in combination with other cancer treatments, such as targeted therapies and immunotherapies. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in different types of cancers and patient populations.
Méthodes De Synthèse
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide involves a series of chemical reactions, starting with the reaction of 2-azidoethanol with 4-fluoro-2-methylbenzenesulfonyl chloride to form the intermediate 2-(4-fluoro-2-methylbenzenesulfonyloxy)ethylazide. This intermediate is then reacted with sodium azide to form the triazole ring, followed by the reaction with sulfonamide to produce the final product, this compound.
Applications De Recherche Scientifique
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide has been extensively studied in preclinical models of various types of cancers, including lymphoma, leukemia, and solid tumors. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. This compound has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
4-fluoro-2-methyl-N-[2-(triazol-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O2S/c1-9-8-10(12)2-3-11(9)19(17,18)15-6-7-16-13-4-5-14-16/h2-5,8,15H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPCXEUHFLDGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2911536.png)
![4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2911537.png)
![2-(6-Ethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2911538.png)
![Ethyl imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B2911542.png)



![2-Propan-2-yl-1-[1-(thian-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2911548.png)
![(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911549.png)
![2-(2-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2911550.png)

![Methyl 1-[(thiomorpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2911554.png)
